



Minimizing variability in A 71915-based experiments.

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Compound of Interest		
Compound Name:	A 71915	
Cat. No.:	B13442282	Get Quote

Technical Support Center: A-71915 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving A-71915, a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA).

Frequently Asked Questions (FAQs)

Q1: What is A-71915 and what is its primary mechanism of action?

A-71915 is a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA)[1][2]. Its primary mechanism of action is to block the binding of endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), to the NPRA. This inhibition prevents the intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP)[3].

Q2: What are the common in vitro and in vivo applications of A-71915?

 In Vitro: A-71915 is frequently used in cell-based assays to study the NPRA signaling pathway. Common applications include measuring its inhibitory effect on ANP- or BNPinduced cGMP production in various cell lines (e.g., neuroblastoma NB-OK-1 cells) and investigating its role in physiological processes like lipolysis in adipocytes[3][4].



 In Vivo: In animal models, A-71915 is used to investigate the physiological roles of the NPRA pathway. Examples include studying its effect on BNP-induced scratching in mice and its influence on blood pressure regulation[1][3].

Q3: How should A-71915 be stored and handled to ensure stability?

Proper storage and handling are critical to minimize experimental variability.

- Long-term Storage: A-71915 powder should be stored at -20°C for up to two years[3].
- Stock Solutions: Once dissolved, it is recommended to prepare aliquots and store them at -80°C for up to 6 months or at -20°C for up to one month[3]. Avoid repeated freeze-thaw cycles.
- Handling: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation[3]. If using a water-based stock solution, it should be filtered and sterilized (0.22 μm filter) before use in cell culture[3].

Quantitative Data Summary

The following table summarizes key quantitative parameters for A-71915 from various sources. Variability in these values can arise from different experimental systems and conditions.

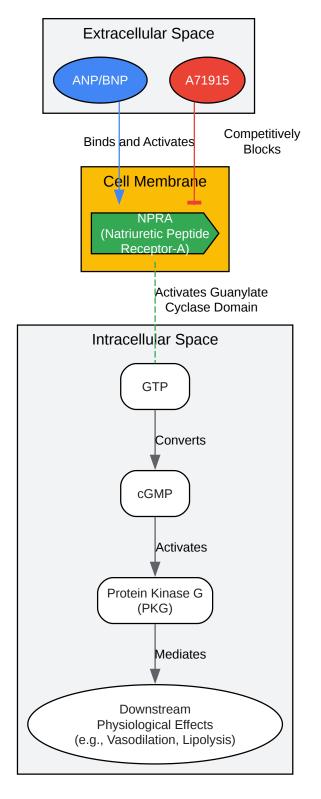
Parameter	Reported Value	Experimental System	Reference
pKi	9.18	Not specified	[1][2][3]
Ki	0.65 nM	Displacement of [125]ANP	[3]
pA2	9.48	ANP-induced cGMP production in NB-OK-1 cells	[3]
pA2	7.51	ANP-induced lipolysis in human fat cells	[4]



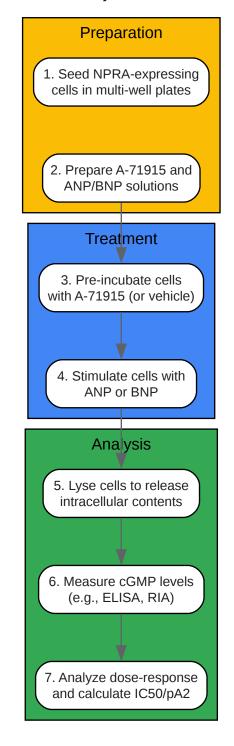
Signaling Pathway and Experimental Workflows A-71915 Signaling Pathway



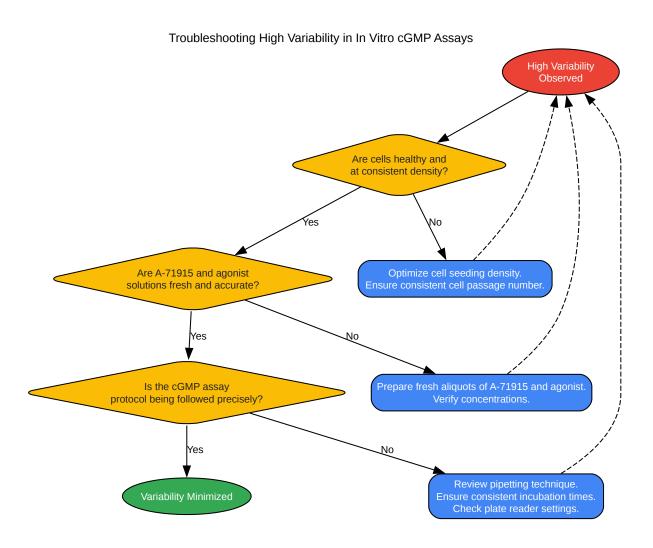
A-71915 Mechanism of Action



In Vitro cGMP Assay Workflow with A-71915







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